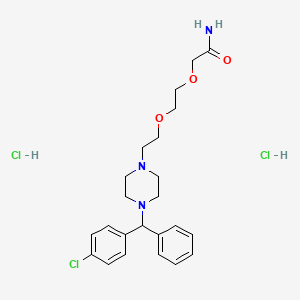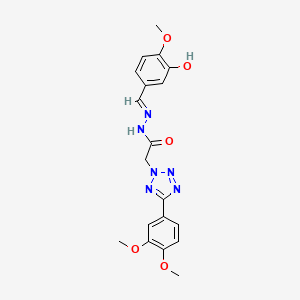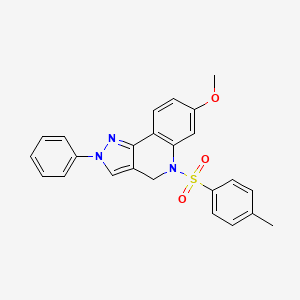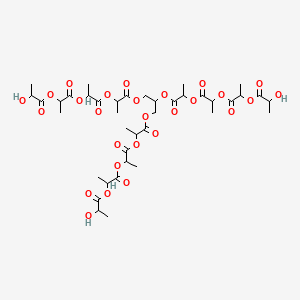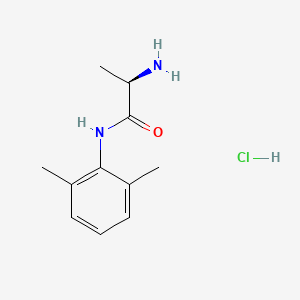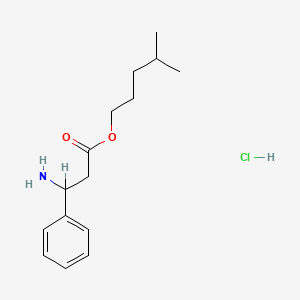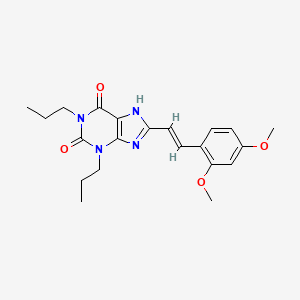
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group and two propyl groups. The xanthine core is a common structural motif found in many biologically active molecules, including caffeine and theophylline.
Vorbereitungsmethoden
The synthesis of (E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine typically involves several steps, starting with the preparation of the xanthine core The xanthine core can be synthesized through a series of condensation reactions involving urea and malonic acid derivatives The dimethoxystyryl group is then introduced through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone
Analyse Chemischer Reaktionen
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Addition: The double bond in the dimethoxystyryl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: The compound is being explored for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine can be compared with other similar compounds, such as:
Caffeine: Both compounds share a xanthine core, but caffeine lacks the dimethoxystyryl and propyl groups, resulting in different biological activities.
Theophylline: Similar to caffeine, theophylline has a xanthine core but differs in its substitution pattern, leading to distinct pharmacological effects.
(E)-2,5-bis(3,4-dimethoxystyryl)pyrazine: This compound shares the dimethoxystyryl group but has a pyrazine core instead of a xanthine core, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
151539-22-9 |
|---|---|
Molekularformel |
C21H26N4O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)13-16(14)29-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
InChI-Schlüssel |
VJKLRAFMIQGORB-CSKARUKUSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


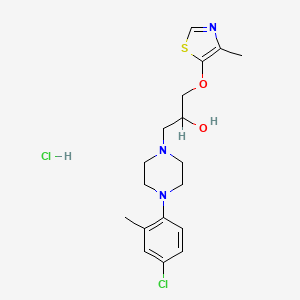
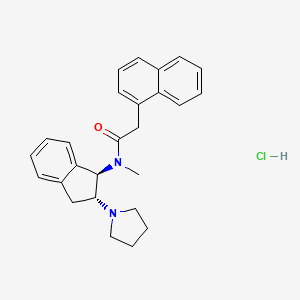
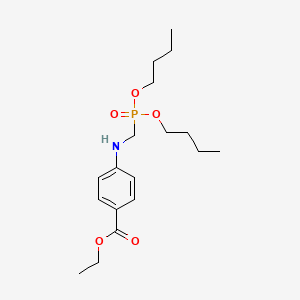
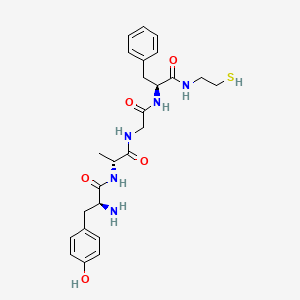

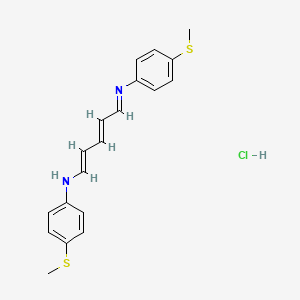
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

